tert-Butyl (3-formylchroman-3-yl)carbamate
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Overview
Description
“tert-Butyl (3-formylchroman-3-yl)carbamate” is a chemical compound . It is similar to “tert-Butyl (3-formylphenyl)carbamate”, which has a CAS Number of 176980-36-2 and a molecular weight of 221.26 .
Synthesis Analysis
The synthesis of similar compounds like “tert-Butyl carbamate” involves reactions with other chemicals . For example, “tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-formylphenyl)carbamate” is similar to that of “tert-Butyl carbamate”, which has a molecular formula of C5H11NO2 . The InChI code for “tert-Butyl carbamate” is 1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) .Chemical Reactions Analysis
“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical and Chemical Properties Analysis
“tert-Butyl (3-formylphenyl)carbamate” is a solid compound . It is similar to “tert-Butyl carbamate”, which is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Photocatalysis in Organic Synthesis
The use of tert-butyl carbamate derivatives in photocatalysis has been demonstrated through the photoredox-catalyzed amination of o-hydroxyarylenaminones. This method employs tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor, facilitating the synthesis of 3-aminochromones under mild conditions. The resulting 3-aminochromones can further undergo transformations to construct a variety of amino pyrimidines, broadening the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).
Crystallography and Molecular Structure
In crystallography, tert-butyl carbamate derivatives have been analyzed for their role in forming isostructural compounds, which are linked through bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds. This type of study contributes to our understanding of molecular interactions and crystal engineering (Baillargeon et al., 2017).
Material Science and Sensory Applications
Tert-butyl carbazole derivatives have been synthesized to explore their potential in materials science, particularly in creating organogels with sensory applications. These materials exhibit strong blue emissive properties and can detect volatile acid vapors, demonstrating the impact of tert-butyl groups on gel formation and sensory material development (Sun et al., 2015).
Organic Synthesis Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been highlighted as the first class of N-(Boc) nitrone equivalents, serving as versatile building blocks in organic synthesis. These compounds facilitate the preparation of N-(Boc)hydroxylamines and offer a new approach to constructing complex organic molecules (Guinchard et al., 2005).
Electrochromic Materials
Research into visible and near-infrared electrochromic materials has involved the use of tert-butyl carbazole derivatives. These studies focus on developing polymers with enhanced electrochromic properties, fast switching times, and the potential for applications in smart windows and display technologies (Hsiao et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(3-formyl-2,4-dihydrochromen-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(18)16-15(9-17)8-11-6-4-5-7-12(11)19-10-15/h4-7,9H,8,10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLFNVGQXYVCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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